(2-Butoxyphenyl)methanol
Overview
Description
“(2-Butoxyphenyl)methanol”, also known as beta-butoxybenzyl alcohol, is a colorless to pale-yellow oily liquid. It has a molecular formula of C11H16O2 and an average mass of 180.243 Da .
Synthesis Analysis
While specific synthesis methods for “(2-Butoxyphenyl)methanol” were not found, methanol synthesis in general has been extensively studied. For instance, methanol can be produced via CO2 hydrogenation . This process involves the use of electrolysis technologies, catalyst developments, and reactor technology options .Molecular Structure Analysis
The InChI code for “(2-Butoxyphenyl)methanol” is1S/C11H16O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,12H,2-3,8-9H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “(2-Butoxyphenyl)methanol” were not found, methanol itself can undergo various reactions. For instance, methanol can be produced via CO2 hydrogenation, which involves altering the rate of transmission so that there is increased or decreased activation of receptors that regulate that function .Physical And Chemical Properties Analysis
“(2-Butoxyphenyl)methanol” is a liquid at room temperature . It has a molecular weight of 180.25 .Scientific Research Applications
Antioxidant Potential and Natural Product Synthesis
- Antioxidant Properties: Research on natural products, like the fruit of Monotheca buxifolia, has shown that compounds including butoxyphenyl moieties can exhibit significant antioxidant activity. Such compounds are studied for their potential to scavenge free radicals and protect against oxidative stress, with applications in food preservation, cosmetics, and pharmaceuticals (Jan et al., 2013).
Catalysis and Chemical Synthesis
- Catalytic Applications: In the field of catalysis, (2-Butoxyphenyl)methanol derivatives could be explored for their roles in various reactions. For instance, heterogeneous catalysts based on rhenium oxides have been developed for methanol carbonylation, a key industrial process for acetic acid production. Such research points towards the potential of butoxyphenyl-related compounds in facilitating or enhancing catalytic reactions (Qi et al., 2020).
Biofuel and Energy Applications
- Biofuel Production: Methanol, including derivatives and related compounds, is a key focus in biofuel research. Studies on microbial methanol utilization for the production of biofuels and chemicals highlight the broader relevance of methanol and its derivatives in renewable energy technologies. For instance, Escherichia coli has been engineered for methanol-dependent growth, demonstrating the potential of methanol-based pathways in biofuel production (Chen et al., 2018).
Material Science and Nanotechnology
- Membrane Technology for Hydrogen Generation: Advances in methanol utilization include its role in membrane reactor technology for hydrogen production. Methanol, as a simple and abundant alcohol, is considered for generating high-grade hydrogen, showcasing the potential of butoxyphenyl derivatives in enhancing such processes (Dalena et al., 2018).
Environmental Chemistry
- Lipid Dynamics and Solvent Effects: The impact of methanol on lipid dynamics is another area of interest, with implications for understanding membrane biochemistry and the effects of solvents on biological systems. Research in this area can inform the development of pharmaceuticals and the study of membrane proteins (Nguyen et al., 2019).
Safety And Hazards
“(2-Butoxyphenyl)methanol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for “(2-Butoxyphenyl)methanol” were not found, methanol synthesis in general is a topic of ongoing research. For instance, there is interest in optimizing methanol production via CO2 hydrogenation, considering all possible operating parameters for minimum production cost . Additionally, the dynamics in renewable electricity, electrolysis, CO2 utilization, and the methanol market hold a strong position to make power-to-methanol feasible .
properties
IUPAC Name |
(2-butoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,12H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMKGDUAGDFSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215447 | |
Record name | Benzenemethanol, 2-butoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butoxyphenyl)methanol | |
CAS RN |
6513-49-1 | |
Record name | o-Butoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006513491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC406752 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, 2-butoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70215447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-BUTOXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZG3Y8465D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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